4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid
Description
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid is a benzoic acid derivative featuring a hydrazine-based Schiff base linkage. The compound’s structure includes a 2,2-dimethylhydrazino group connected via an (E)-configured methyleneamino bridge to the para position of the benzoic acid ring. The dimethylhydrazine moiety may enhance solubility and influence electronic properties, making the compound a candidate for applications in enzyme inhibition, coordination chemistry, or organic synthesis intermediates .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[(2,2-dimethylhydrazinyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-7-11-9-5-3-8(4-6-9)10(14)15/h3-7H,1-2H3,(H,11,12)(H,14,15) |
InChI Key |
ANOWUTXFIQYJAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC=NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid typically involves the condensation of 4-aminobenzoic acid with 2,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-aminobenzoic acid} + \text{2,2-dimethylhydrazine} \rightarrow \text{4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino-methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine-based compounds.
Scientific Research Applications
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary in substituents, aromatic systems, and functional groups. Key comparisons include:
Key Observations :
- The dimethylhydrazine group in the target compound introduces steric bulk and basicity compared to simpler dimethylamino (SB1) or methoxy derivatives .
- Thiophene-containing analogs (e.g., ) exhibit altered electronic properties due to sulfur’s electronegativity, impacting UV absorption and fluorescence.
Spectral and Electronic Properties
*Predicted based on dimethylhydrazine’s electron-donating effects.
Electronic Effects :
Physical and Material Properties
- Crystallinity : Thiophene derivatives form 3D hydrogen-bonded networks (N–H⋯O, O–H⋯O) , whereas nitro analogs (e.g., ) exhibit planar structures due to π-stacking.
- Thermal Stability : The thiophene derivative is stable up to 298°C , whereas ester-containing compounds (e.g., Fenpyroximate ) may degrade at lower temperatures.
Biological Activity
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data analysis.
Chemical Structure and Properties
The chemical structure of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid can be represented as follows:
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.26 g/mol
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, particularly focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzoic acid exhibit significant antitumor activity. The specific compound has shown promise in inhibiting the growth of cancer cell lines.
- Mechanism : It is believed that the hydrazino group enhances the compound's ability to interact with cellular targets involved in tumor progression.
- Case Study : A study involving MCF-7 breast cancer cells demonstrated that compounds with similar structures exhibited cytotoxic effects, suggesting a potential for 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid to inhibit tumor growth through apoptosis induction .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been noted in various models.
- Research Findings : In vitro studies showed that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial effects of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid have also been explored.
- Study Results : Research has demonstrated that this compound exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
